3-Bromo-4-methoxyphenethylamine
CAS No.: 159465-27-7
Cat. No.: VC20951099
Molecular Formula: C9H12BrNO
Molecular Weight: 230.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 159465-27-7 |
|---|---|
| Molecular Formula | C9H12BrNO |
| Molecular Weight | 230.1 g/mol |
| IUPAC Name | 2-(3-bromo-4-methoxyphenyl)ethanamine |
| Standard InChI | InChI=1S/C9H12BrNO/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6H,4-5,11H2,1H3 |
| Standard InChI Key | JHVALSRTUOVNLL-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CCN)Br |
| Canonical SMILES | COC1=C(C=C(C=C1)CCN)Br |
Introduction
Chemical Structure and Properties
Molecular Identity
3-Bromo-4-methoxyphenethylamine (CAS 159465-27-7) is characterized by a phenethylamine backbone with specific substituents on the aromatic ring. The compound features a bromine atom at the 3-position and a methoxy group at the 4-position of the benzene ring, connected to an ethylamine side chain .
Structural Data
The compound is formally known as 2-(3-bromo-4-methoxyphenyl)ethanamine and possesses the following structural identifiers:
Physical and Chemical Properties
This compound demonstrates solubility characteristics typical of phenethylamines with polar functional groups. It is generally soluble in polar organic solvents due to the presence of the amine group and methoxy substituent. The bromine atom enhances its lipophilicity and ability to cross biological membranes, important factors in its bioavailability.
Spectroscopic Characteristics
The predicted collision cross section (CCS) data for various adducts of 3-bromo-4-methoxyphenethylamine are valuable for analytical identification:
Natural Occurrence and Sources
Marine Origin
3-Bromo-4-methoxyphenethylamine has been isolated from marine organisms, particularly the marine sponge Sarcotragus spinosulus. In this natural environment, it coexists with quorum sensing signal molecules such as N-acyl homoserine lactones (AHLs), suggesting a potential ecological role in marine microbial communications.
Ecological Significance
The presence of this brominated alkaloid in marine sponges may represent an evolutionary adaptation, potentially providing chemical defense mechanisms or mediating interspecies communications in the marine ecosystem. The co-occurrence with quorum sensing molecules indicates possible involvement in regulating bacterial colonization of the host organism.
Synthesis Methods
Laboratory Synthesis Routes
Multiple synthetic approaches can be employed to produce 3-bromo-4-methoxyphenethylamine. One common method involves the reaction of N-benzoyl-3-bromo-4-methoxyphenethylamine with acetic acid and hydrochloric acid under nitrogen atmosphere.
Industrial Production Considerations
For industrial-scale production, the synthesis process is typically optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated reaction monitoring are often incorporated. The process parameters are carefully controlled to ensure high purity and yield of the final product.
Salt Formation
The compound can be converted to its hydrobromide salt (2-(3-Bromo-4-methoxyphenyl)ethan-1-amine hydrobromide), which often demonstrates improved stability and handling properties compared to the free base form.
Chemical Reactivity
Functional Group Reactivity
The compound contains multiple reactive functional groups:
-
The primary amine group can participate in various reactions including:
-
N-acylation to form amides
-
Reductive alkylation to form secondary or tertiary amines
-
Salt formation with acids
-
-
The methoxy group provides sites for potential demethylation reactions under appropriate conditions.
-
The bromine atom serves as a versatile handle for further functionalization through metal-catalyzed coupling reactions (e.g., Suzuki, Sonogashira).
Nitration Reactions
Treatment of 3-bromo-4-methoxyphenethylamine with nitric acid introduces a nitro group at the 5-position, forming 3-bromo-4-methoxy-5-nitro-β-phenethylamine. This reaction proceeds under controlled conditions:
| Reagents/Conditions | Product | Yield |
|---|---|---|
| HNO₃ (concentrated), H₂SO₄, 0–5°C | 3-Bromo-4-methoxy-5-nitro-phenethylamine | 68–74% |
| This nitration reaction is critical for synthesizing nitro-substituted intermediates used in pharmaceutical development. |
Biological Activities
Quorum Sensing Inhibition
3-Bromo-4-methoxyphenethylamine exhibits potent quorum sensing inhibitory (QSI) activity, which has been demonstrated through dose-dependent inhibition of:
-
Proteolytic activity in Pseudomonas aeruginosa PAO1
-
Pyocyanin production in P. aeruginosa
This QSI activity is significant because quorum sensing regulates virulence factor production in many pathogenic bacteria, making its inhibition a promising strategy for antivirulence therapies.
Antimicrobial Effects
The compound shows antimicrobial effects against pathogenic Escherichia coli strains. In vitro assays have demonstrated its effectiveness in reducing biofilm formation, a key virulence mechanism that contributes to bacterial persistence and antibiotic resistance.
Mechanism of Action
The mechanism of action for 3-bromo-4-methoxyphenethylamine primarily involves its interaction with neurotransmitter systems in biological organisms. The amine group can act as a weak base, allowing it to interact with various receptors or enzymes involved in neurotransmission.
The presence of both bromine and methoxy groups influences the compound's lipophilicity and ability to cross biological membranes, enhancing its bioavailability. Additionally, these groups modulate receptor affinity and specificity, which are critical factors in determining biological activity.
Structural Analogs and Derivatives
Related Compounds
Several structural analogs of 3-bromo-4-methoxyphenethylamine exist, including:
-
2-(3-Bromo-4-methoxyphenyl)ethan-1-amine hydrobromide - the hydrobromide salt form
-
N-(3-bromo-4-methoxyphenyl)acetamide - an acetylated derivative
NBOMe Derivatives
Derivatives related to N-(bromodimethoxybenzyl) phenethylamines represent an important class of compounds with distinct analytical properties. These include regioisomeric compounds prepared from various methoxyphenethylamines via N-reductive alkylation with bromodimethoxybenzaldehydes .
The electron impact mass spectrometry (EI-MS) spectra of these regioisomers typically show two major bromine-containing ions at m/z 229/231 (base peak) and 258/260, along with two non-brominated fragments at m/z 91 and 121 .
Analytical Characterization
Gas Chromatography-Mass Spectrometry
GC-MS analysis of 3-bromo-4-methoxyphenethylamine and related compounds provides characteristic fragmentation patterns that can be used for identification. For trifluoroacetamide derivatives of related compounds, unique fragment ions resulting from displacement of bromine from the molecular ion have been observed .
Chromatographic Behavior
The gas chromatographic separation of regioisomeric methoxyphenethylamines follows a consistent pattern:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume